3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
143101-44-4 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)6-12-10(14)9-8(13)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3,(H,12,14) |
InChI Key |
VHHKTBVSBXKFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC=N1)O |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation and Coupling
The most straightforward route involves activating 3-hydroxypicolinic acid (1) to its corresponding acid chloride or mixed anhydride, followed by reaction with isobutylamine.
Procedure :
- Protection of the hydroxyl group :
- Activation :
- Amidation :
- Deprotection :
- Removal of the protecting group (e.g., TBAF for silyl ethers) affords the final product.
Yield : 65–72% (over four steps).
Nitrile Hydrolysis Route
Synthesis from 3-Hydroxy-2-cyanopyridine
This method leverages the hydrolysis of a nitrile precursor to the carboxamide.
Procedure :
- Preparation of 3-hydroxy-2-cyanopyridine (2) :
- Hydrolysis :
Imidazoline Intermediate Pathway
Cyclocondensation and Hydrolysis
Adapted from pyridine-2-carboxamide syntheses, this route involves forming an imidazoline intermediate.
Procedure :
- Reaction of 2-cyano-3-hydroxypyridine (3) with isobutylamine :
- Hydrolysis :
Optimization :
Photochemical Hydroxylation of Preformed Carboxamides
Late-Stage C3 Hydroxylation
A recent innovation involves hydroxylating a preformed pyridine-2-carboxamide at C3 via photochemical valence isomerization.
Procedure :
- Synthesis of N-(2-methylpropyl)pyridine-2-carboxamide (5) :
- Direct amidation of picolinic acid with isobutylamine.
- Hydroxylation :
Conditions :
Comparative Analysis of Methods
| Method | Starting Material | Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Amidation | 3-Hydroxypicolinic acid | 4 | 65–72% | High purity; minimal byproducts | Requires protection/deprotection |
| Nitrile Hydrolysis | 3-Hydroxy-2-cyanopyridine | 2 | 80–90% | One-pot; scalable | Requires specialized nitrile precursor |
| Imidazoline Intermediate | 2-Cyano-3-hydroxypyridine | 2 | 85–99% | High yields; industrial scalability | Acidic conditions may degrade hydroxyl |
| Photochemical | N-(2-methylpropyl)pyridine | 2 | 70–75% | Metal-free; late-stage functionalization | Low regioselectivity without directing groups |
Mechanistic Insights
Role of Protecting Groups
Protecting the C3 hydroxyl (e.g., as TBS ether) prevents nucleophilic interference during amidation. Deprotection with TBAF ensures quantitative recovery.
Hydrolysis Kinetics
Nitrile hydrolysis follows pseudo-first-order kinetics, with rate constants dependent on pH and temperature. Basic conditions (pH 10–12) favor carboxamide formation over carboxylic acid.
Photochemical Selectivity
The photochemical method relies on N-oxide isomerization, where the antiaromatic intermediate directs hydroxylation to C3. Solvent polarity and light wavelength critically influence regioselectivity.
Industrial Scalability and Challenges
The imidazoline pathway (Method 3) is preferred for large-scale production due to high yields and minimal purification steps. Challenges include:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide. For instance, derivatives of pyridine-2-carboxamide have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
- Case Study: Triple Negative Breast Cancer
A study evaluated several thieno[3,2-b]pyridine derivatives for their antitumor activity against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468. The results indicated that certain compounds significantly inhibited cell growth with minimal toxicity to non-tumorigenic cells. Notably, one compound demonstrated a GI50 concentration of 13 μM, leading to reduced cell proliferation and tumor size in chick chorioallantoic membrane models .
Pharmacokinetics and Analytical Applications
The analytical separation of this compound has been successfully achieved using high-performance liquid chromatography (HPLC). This method is essential for evaluating the pharmacokinetic profiles of the compound.
- HPLC Methodology
The reverse phase HPLC method utilizes a mobile phase comprising acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications). This approach allows for the effective separation and analysis of the compound, facilitating its use in pharmacokinetic studies and impurity isolation during preparative separations .
Mechanistic Studies
Mechanistic studies are crucial for understanding how this compound exerts its biological effects. Research has focused on its interactions with specific molecular targets involved in cancer progression.
- Targeting Carbonic Anhydrase IX
Some derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. These compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential .
Beyond its anticancer applications, this compound may possess other biological activities worth exploring.
- Anti-inflammatory Effects
Preliminary studies suggest that related compounds can reduce pro-inflammatory cytokine levels in models of inflammatory diseases, indicating potential applications in treating conditions such as arthritis.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Analysis :
- Antibacterial Activity : The methoxyphenyl substituent in naphthalene carboxamides correlates with potent anti-staphylococcal effects, suggesting that electron-donating groups (e.g., -OCH₃) enhance activity .
- Cytotoxicity : Branched alkyl chains (e.g., 2-methylpropyl) may reduce cytotoxicity compared to aromatic substituents, as seen in ceramide derivatives .
Physicochemical Properties and Stability
Substituents critically influence properties such as solubility and stability:
- Metabolic Stability : Halogenated analogs (e.g., 5-iodopyridine derivatives) resist oxidative metabolism, whereas methoxy groups may undergo demethylation .
Biological Activity
3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with hydroxy and carboxamide functional groups, which are critical for its biological interactions. The presence of these groups allows for hydrogen bonding with various biological targets, including enzymes and receptors, potentially influencing their activity.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxy and carboxamide groups can form hydrogen bonds, which may lead to the inhibition of enzyme activity or receptor binding.
- Enzyme Interaction : It has been suggested that this compound could inhibit specific pathways involved in inflammatory responses and other biological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant activity against various pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound is being investigated for its anti-inflammatory effects. It may inhibit the NF-κB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines. Inhibition of this pathway could reduce inflammation in conditions such as rheumatoid arthritis .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Its structural analogs have shown cytotoxicity against cancer cell lines, indicating a potential role in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-inflammatory Activity : A study demonstrated that derivatives inhibiting the NF-κB pathway reduced the expression of TNF-α and IL-6 in synovial cells from rheumatoid arthritis patients, highlighting the potential therapeutic effects of pyridine derivatives in inflammatory diseases .
- Antimicrobial Studies : In vitro evaluations showed that certain pyridine derivatives exhibited strong antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting that this compound could be effective against similar pathogens .
- Anticancer Research : A derivative was tested for cytotoxicity against ovarian cancer cell lines and showed moderate effectiveness while exhibiting limited toxicity towards non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .
Data Table: Biological Activities Summary
Q & A
Q. What are the key synthetic routes for 3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide, and how can reaction yields be optimized?
Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using arylboronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with halogenated pyridine precursors. A representative protocol involves:
- Reagents : Pd(dppf)₂Cl₂ (0.14 mol), K₂CO₃ (3 equivalents), dioxane/H₂O (3:1 v/v) at 55°C under inert atmosphere .
- Purification : Post-reaction, ethyl acetate extraction followed by diatomaceous earth filtration and reduced-pressure concentration yields >95% purity.
- Optimization : Increasing equivalents of boronic acid (1.4:1 molar ratio) and precise temperature control (55–60°C) improve yields to >96% .
Q. What spectroscopic methods are recommended for structural characterization, and how should contradictory data be resolved?
Answer:
- Primary methods : High-resolution mass spectrometry (HRMS; ESI+/ESI−) for molecular ion confirmation (e.g., observed m/z 285.1 [M+H]+ vs. calculated 285.12) .
- Contradiction resolution : For ambiguous NMR signals (e.g., overlapping aromatic protons), use variable solvent (DMSO-d₆ vs. CDCl₃) or 2D techniques (HSQC, HMBC) to assign substituent positions. Cross-validate with IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What safety protocols are critical for handling this compound?
Answer:
- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
- Mitigation : Use fume hoods, nitrile gloves, and PPE. Emergency procedures include immediate decontamination with water for dermal exposure and activated charcoal for ingestion .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved bioactivity?
Answer:
- Quantum mechanical methods : DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity at the pyridine ring .
- Docking studies : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinase enzymes). Focus on substituent modifications (e.g., replacing 2-methylpropyl with cyclopropyl) to enhance hydrophobic interactions .
Q. What mechanistic insights explain contradictory catalytic activity in Suzuki coupling reactions?
Answer:
- Catalyst deactivation : Pd(dppf)₂Cl₂ may form inactive Pd black under prolonged heating. Monitor reaction progress via TLC and limit heating to ≤12 hours .
- Base effects : Excess K₂CO₃ (≥4 equivalents) can induce hydrolysis of the carboxamide group. Optimize base equivalents (2.5–3.0) to balance pH and stability .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) validate metabolic pathways in in vivo studies?
Answer:
- Synthesis of labeled analogs : Introduce ¹³C at the pyridine C-2 position via labeled CO insertion during carboxylation .
- Tracing : LC-MS/MS analysis of blood/tissue samples to track ¹³C incorporation into metabolites. Compare with unlabeled controls to distinguish endogenous vs. exogenous pathways .
Q. What reactor design considerations are critical for scaling synthesis to gram-scale?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
